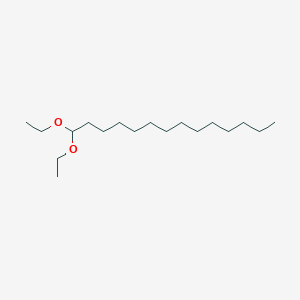
1,1-Diethoxytetradecane
描述
1,1-Diethoxytetradecane is an organic compound with the molecular formula C18H38O2. It is a member of the class of compounds known as acetals, which are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is typically used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxytetradecane can be synthesized through the acetalization reaction of tetradecanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of tetradecanal and ethanol through a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,1-Diethoxytetradecane primarily undergoes substitution reactions due to the presence of the acetal functional group. It can also participate in hydrolysis reactions, where the acetal linkage is cleaved in the presence of water and an acid catalyst to yield the corresponding aldehyde and alcohol.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides, which attack the carbon atom bearing the acetal linkage.
Hydrolysis Reactions: These reactions require an acid catalyst, such as hydrochloric acid or sulfuric acid, and proceed under aqueous conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted acetals, where one or both of the alkoxy groups are replaced by the nucleophile.
Hydrolysis Reactions: The major products are tetradecanal and ethanol.
科学研究应用
1,1-Diethoxytetradecane has several applications in scientific research, particularly in the fields of chemistry and materials science It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions
作用机制
The mechanism of action of 1,1-diethoxytetradecane involves the interaction of its acetal functional group with various reagents. In substitution reactions, the nucleophile attacks the carbon atom bearing the acetal linkage, leading to the formation of the substituted product. In hydrolysis reactions, the acetal linkage is cleaved by the acid catalyst, resulting in the formation of the corresponding aldehyde and alcohol.
相似化合物的比较
1,1-Diethoxytetradecane can be compared to other acetals, such as 1,1-diethoxyethane and 1,1-diethoxyhexane. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. This longer chain length can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions.
List of Similar Compounds
- 1,1-Diethoxyethane
- 1,1-Diethoxyhexane
- 1,1-Diethoxyoctane
属性
IUPAC Name |
1,1-diethoxytetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMFLYGTASHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151775 | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-87-2 | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxy-n-tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















